![molecular formula C10H19NO2 B2486150 (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine CAS No. 2008519-28-4](/img/structure/B2486150.png)
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
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Overview
Description
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a versatile chemical compound with a unique spirocyclic structure. This compound is known for its applications in various scientific research fields, including drug synthesis, polymer chemistry, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as cyclization and amination reactions .
Industrial Production Methods
The production process likely involves scaling up the laboratory synthesis methods to industrial levels, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
The unique structure of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity :
Research has indicated that compounds with similar dioxaspiro structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of spiro compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells. In vitro studies reported IC50 values ranging from 10 µM to 50 µM for related compounds against various cancer cell lines .
Neuropharmacology :
The compound's potential as a modulator of neurotransmitter transporters has been explored. Similar compounds have demonstrated high affinity for dopamine and norepinephrine transporters, suggesting possible applications in treating neurodegenerative diseases .
Material Science
This compound can be utilized in the synthesis of novel polymers and materials due to its unique spirocyclic structure.
Polymer Synthesis :
The compound can serve as a monomer in the production of spirocyclic polymers that exhibit unique mechanical and thermal properties. Research has shown that incorporating spiro compounds into polymer matrices enhances their mechanical strength and thermal stability .
Case Study 1: Anticancer Evaluation
A study published in Pharmaceutical Research evaluated the anticancer potential of spiro compounds similar to this compound. The study involved testing various derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µM, highlighting the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Neurotransmitter Modulation
In a study focused on neuropharmacological applications, researchers synthesized several derivatives of this compound and assessed their affinity for dopamine and norepinephrine transporters. The results showed that some derivatives had Ki values in the nanomolar range for DAT and NET inhibition, suggesting their potential as therapeutic agents for conditions like ADHD and depression .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine include:
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)amine
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for diverse applications and interactions that may not be possible with other similar compounds .
Biological Activity
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound by reviewing existing literature, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its spiro structure, which contributes to its potential interactions with biological targets. The molecular formula is C10H19NO2, with a molecular weight of approximately 185.27 g/mol. Its structural features include two dioxaspiro rings, which may influence its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown efficacy against various bacterial strains, suggesting that this compound might possess similar activity.
- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated using standard assays such as the MTT assay. Compounds related to dioxaspiro structures have demonstrated selective toxicity against cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties : Some studies have suggested that spiro compounds can interact with neurotransmitter systems, potentially offering neuroprotective effects. This area warrants further investigation to elucidate the specific mechanisms involved.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of spiro compounds revealed that a closely related dioxaspiro derivative exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 3.15 µg/mL for these pathogens, indicating strong antibacterial activity .
Case Study 2: Cytotoxicity Evaluation
In another research effort, a compound structurally similar to this compound was tested for cytotoxic effects on human cancer cell lines using the MTT assay. Results showed IC50 values in the low micromolar range, suggesting significant cytotoxicity against these cells .
Case Study 3: Neuroprotective Activity
Research focusing on the neuroprotective effects of spiro compounds indicated that certain derivatives could modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This suggests a potential therapeutic application in neurodegenerative diseases .
Data Summary Table
Activity Type | Tested Compound | Target Organism/Cell Line | MIC/IC50 Values |
---|---|---|---|
Antimicrobial | Dioxaspiro derivative | S. aureus, S. pneumoniae | 1.56 - 3.15 µg/mL |
Cytotoxicity | Similar spiro compound | Various cancer cell lines | Low micromolar range |
Neuroprotection | Dioxaspiro derivative | Neuronal cells | Not specified |
Properties
IUPAC Name |
(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSKJYUDNNREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC12CCC(O2)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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